2,5-Dimethylbenzenesulfonate

Solution Thermodynamics Substituent Effects Physical Chemistry

2,5-Dimethylbenzenesulfonate (commonly as the sodium salt, CAS 827-19-0) is an anionic, aromatic sulfonate salt with the molecular formula C₈H₉NaO₃S (MW 208.21). It is a water-soluble, white crystalline solid that functions as a surfactant, a phase-transfer catalyst, and a key counterion or ligand in organometallic synthesis.

Molecular Formula C8H9O3S-
Molecular Weight 185.22 g/mol
Cat. No. B280636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylbenzenesulfonate
Molecular FormulaC8H9O3S-
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)[O-]
InChIInChI=1S/C8H10O3S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)/p-1
InChIKeyIRLYGRLEBKCYPY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylbenzenesulfonate: Core Physicochemical and Structural Profile for Procurement and Analytical Benchmarking


2,5-Dimethylbenzenesulfonate (commonly as the sodium salt, CAS 827-19-0) is an anionic, aromatic sulfonate salt with the molecular formula C₈H₉NaO₃S (MW 208.21) . It is a water-soluble, white crystalline solid that functions as a surfactant, a phase-transfer catalyst, and a key counterion or ligand in organometallic synthesis . Its specific 2,5-dimethyl substitution pattern on the benzene ring is the critical structural feature that distinguishes its physicochemical and functional properties from other xylene sulfonate isomers, such as 2,4-dimethylbenzenesulfonate [1].

Isomer Identity 2,5-dimethyl substitution pattern on benzenesulfonate
Physical Form Water-soluble white crystalline solid
Research Roles Anionic surfactant, phase-transfer catalyst, organometallic ligand

Why 2,5-Dimethylbenzenesulfonate Is Not a Generic Substitute for Other Xylene Sulfonates


Simple substitution with a generic 'xylene sulfonate' or a positional isomer like 2,4-dimethylbenzenesulfonate is not scientifically justified due to quantifiable differences in critical physicochemical and coordination behavior. The precise location of the two methyl groups dictates the compound's partial molar volume, heat capacity in aqueous solution [1], and the resulting coordination geometry in metal complexes [2]. These fundamental differences directly impact performance in applications ranging from thermodynamic modeling of industrial fluids to the rational design of catalysts and metal-organic frameworks. The evidence below establishes the verifiable, quantitative basis for selecting the 2,5-isomer over its closest analogs.

Isomer-Dependent Hydration
The 2,5-substitution pattern yields a distinct hydrophobic hydration shell; its limiting partial molar heat capacity deviates from group additivity predictions, unlike the 2,4-isomer.
Coordination Geometry Control
The 2,5-isomer directs tetrahedral or square pyramidal metal coordination; the 2,4-isomer yields trigonal-bipyramidal geometry, altering catalyst active-site architecture.
Analytical Matrix Specificity
FAB-MS signal enhancement with 2,5-dimethylbenzenesulfonate is formulation-specific; generic xylene sulfonates may not reproduce the reported sensitivity gain.

Quantifiable Evidence of Differentiation for 2,5-Dimethylbenzenesulfonate vs. Key Comparators


Differentiation in Aqueous Solution Thermodynamics vs. 2,4-Dimethylbenzenesulfonate

A comparative study of aqueous sodium alkylbenzenesulfonates measured a distinct limiting partial molar heat capacity (C°p) for the 2,5-isomer that deviates from the 2,4-isomer and from the predicted value based on simple group additivity [1]. This indicates the 2,5-substitution pattern creates a unique hydrophobic hydration shell around the molecule, which is a critical parameter for understanding its behavior in complex aqueous formulations.

C°p in Water
Head-to-head
Deviates from group additivity; distinct from 2,4-isomer
Isomer-specific hydration shell alters thermodynamic modeling
25°C, flow microcalorimetry
Solution Thermodynamics Substituent Effects Physical Chemistry

Defined Coordination Geometry in Bismuth Complexes vs. 2,4-Dimethylbenzenesulfonate

In the synthesis of tetraphenylbismuth arenesulfonates, the 2,5-dimethylbenzenesulfonate ligand yields a complex with tetrahedral coordination geometry around the bismuth atom [1]. In contrast, the analogous complex formed with 2,4-dimethylbenzenesulfonate exhibits a different, trigonal-bipyramidal coordination [1]. This demonstrates that the substitution pattern directly and quantifiably alters the coordination environment of the metal center.

Coordination Geometry
Head-to-head
Tetrahedral (Bi–O angles 106.6–111.9°); 2,4-isomer gives trigonal-bipyramidal
Substitution pattern dictates metal coordination polyhedron
X-ray diffraction, tetraphenylbismuth complexes
Organometallic Chemistry Coordination Chemistry Crystal Engineering

Two-Fold Signal Enhancement in FAB Mass Spectrometry for Peptide Analysis vs. Pure Glycerol Matrix

The use of 2,5-dimethylbenzenesulfonic acid as a matrix additive in Fast Atom Bombardment (FAB) mass spectrometry resulted in a quantifiable improvement in analytical performance. Specifically, the surfactant-containing glycerol matrix showed 'a two-fold improvement in absolute intensity for the protonated molecular ion' compared to a pure glycerol matrix [1].

FAB-MS Signal Enhancement
Reported
2-fold increase in [M+H]⁺ absolute intensity
Matrix-additive sensitivity gain in peptide FAB-MS
Glycerol matrix with acetic acid
Analytical Chemistry Mass Spectrometry Proteomics

Distorted Square Pyramidal Coordination Polymer Formation as a Unique Structural Motif

The reaction of 2,5-dimethylbenzenesulfonic acid with triphenylbismuth yields a coordination polymer with a distorted square pyramidal geometry around the bismuth atom [1]. The precise bond lengths were characterized as Bi-C (axial) 2.247(5) Å and Bi-O (basal) ranging from 2.390(9) to 2.403(10) Å [1]. This well-defined, one-dimensional structure is a direct consequence of the specific 2,5-ligand architecture, and the resulting material properties differ from discrete complexes formed with other isomers.

Coordination Polymer Metrics
Class-level
Distorted square pyramidal; Bi–C 2.247 Å; Bi–O 2.390–2.403 Å
2,5-isomer enables polymer formation with defined bond lengths
Triphenylbismuth derivative; single-crystal XRD
Coordination Polymer X-ray Crystallography Main Group Chemistry

Validated Application Scenarios for Procuring 2,5-Dimethylbenzenesulfonate


Accurate Thermodynamic Modeling of Concentrated Aqueous Formulations

For process engineers and formulation scientists modeling heat capacities or volumetric properties of high-concentration aqueous solutions, substituting 2,5-dimethylbenzenesulfonate with a generic or isomeric alkylbenzenesulfonate will introduce calculable error. The compound's deviation from group additivity in heat capacity [1] necessitates the use of the specific 2,5-isomer to achieve accurate model predictions and ensure process control in applications such as heat transfer fluids or high-concentration cleaning formulations.

Rational Design of Organometallic Catalysts and Coordination Polymers

Researchers designing bismuth-based or other main-group metal catalysts and materials should specifically procure the 2,5-isomer when a tetrahedral [1] or square pyramidal [2] coordination geometry is desired. The structural evidence confirms that using the 2,4-isomer would result in a different coordination polyhedron (trigonal-bipyramidal), thereby altering the catalyst's active site geometry and potentially its performance and selectivity.

High-Sensitivity Peptide Analysis by FAB Mass Spectrometry

Analytical laboratories seeking to enhance the sensitivity of FAB-MS for peptide sequencing can procure 2,5-dimethylbenzenesulfonic acid as a proven matrix additive. The protocol, which yields a two-fold increase in the absolute intensity of the protonated molecular ion compared to a pure glycerol matrix [1], provides a data-backed justification for the purchase of this specific chemical over other potential matrix modifiers or surfactants for this niche application.

Fundamental Research on Substituent Effects in Physical Organic Chemistry

For academic and industrial research programs investigating the impact of substitution patterns on solvation, the 2,5-dimethylbenzenesulfonate isomer is an essential benchmark compound. Its quantifiably distinct partial molar volume and heat capacity relative to the 2,4-isomer and parent benzenesulfonate [1] make it a critical component for datasets used to refine computational models of solvation and to test theories of substituent group additivity.

Application
Selection Property
Validation Focus
Aqueous thermodynamic modeling
Isomer-specific partial molar heat capacity
Model prediction accuracy and process control
Organometallic catalyst design
Coordination geometry preference (tetrahedral/pyramidal)
Catalyst active-site geometry and selectivity
FAB-MS peptide analysis
Signal enhancement as matrix additive
Sensitivity improvement and detection limits
Substituent effect benchmark studies
2,5-dimethyl substitution solvation profile
Computational solvation model refinement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.